molecular formula C20H24N2O5S2 B2428504 4-methyl-N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide CAS No. 900135-95-7

4-methyl-N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide

Katalognummer B2428504
CAS-Nummer: 900135-95-7
Molekulargewicht: 436.54
InChI-Schlüssel: JTOYGRKJIPZZLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is also known as BAY 43-9006 or Sorafenib, which is a drug used in the treatment of cancer.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

  • Benzamide derivatives, including compounds with piperidinylsulfonyl groups, have been investigated for their effects on gastrointestinal motility. Some derivatives have shown potential as selective serotonin 4 receptor agonists, offering promise as novel prokinetics for both the upper and lower gastrointestinal tract (Sonda et al., 2004).

Metabolism Studies

  • Research involving similar compounds has been conducted to understand their metabolic pathways. For instance, Lu AA21004, a novel antidepressant with a similar structure, undergoes oxidative metabolism involving various cytochrome P450 enzymes (Hvenegaard et al., 2012).

Synthesis and Bioavailability

  • Studies on the synthesis of benzamide derivatives with piperidinylsulfonyl groups have shown that certain structural modifications can affect oral bioavailability and pharmacological profiles, especially concerning gastrointestinal motility (Sonda et al., 2003).

Antibacterial Studies

  • Some benzamide derivatives, including those with piperidinylsulfonyl groups, have been synthesized and shown moderate to significant antibacterial activity. These compounds have potential applications in the development of new antibacterial agents (Khalid et al., 2016).

Phospholipase A2 Inhibition

  • Certain benzamide derivatives have been evaluated as membrane-bound phospholipase A2 inhibitors. These compounds have shown potential in reducing myocardial infarction size in animal models (Oinuma et al., 1991).

Metal Complexes and Bioactivity

  • Studies have been conducted on metal complexes of benzamides with potential antibacterial activity. These complexes have shown enhanced activities compared to free ligands and standard antibiotics against various bacteria (Khatiwora et al., 2013).

Glycine Transporter Inhibitors

  • Research on benzamide derivatives as glycine transporter-1 inhibitors has shown promising results in terms of in vivo efficacy. These findings open up potential therapeutic applications in neurological disorders (Lindsley et al., 2006).

Anticancer Activity

  • Novel sulfone derivatives of benzamides have been synthesized and evaluated for their in vitro anticancer activity, particularly against breast cancer cell lines (Bashandy et al., 2011).

Eigenschaften

IUPAC Name

4-methyl-N-(4-methylsulfonylphenyl)-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S2/c1-15-6-7-16(14-19(15)29(26,27)22-12-4-3-5-13-22)20(23)21-17-8-10-18(11-9-17)28(2,24)25/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOYGRKJIPZZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.